Physical and chemical properties of 3-(Methoxycarbonyl)naphthalene-2-carboxylic acid
Physical and chemical properties of 3-(Methoxycarbonyl)naphthalene-2-carboxylic acid
Part 1: Executive Summary & Chemical Identity
3-(Methoxycarbonyl)naphthalene-2-carboxylic acid (CAS: 35977-78-7) represents a critical "desymmetrized" building block in organic synthesis. Derived from the symmetric 2,3-naphthalenedicarboxylic anhydride, this mono-ester allows researchers to differentiate between the two neighboring carbonyl positions on the naphthalene ring. This capability is essential in medicinal chemistry for creating regio-defined polycyclic scaffolds, heterocycles (such as phthalimides and isoindolinones), and fluorophores.
Chemical Identification
| Attribute | Detail |
| IUPAC Name | 3-(Methoxycarbonyl)naphthalene-2-carboxylic acid |
| Common Synonyms | Methyl 3-carboxy-2-naphthoate; Mono-methyl 2,3-naphthalenedicarboxylate |
| CAS Registry Number | 35977-78-7 |
| Molecular Formula | C₁₃H₁₀O₄ |
| Molecular Weight | 230.22 g/mol |
| SMILES | COC(=O)C1=CC2=CC=CC=C2C=C1C(=O)O |
| Structure Description | Naphthalene core substituted at the 2 and 3 positions with a carboxylic acid and a methyl ester, respectively.[1][2][3][4][5][6][7][8][9][10][11] |
Part 2: Physicochemical Properties
Note: Experimental values for this specific intermediate are rare in public literature. The values below combine available data with high-confidence predictive models based on structural analogs (e.g., mono-methyl phthalate).
Physical State & Solubility
| Property | Value / Description | Note |
| Appearance | White to off-white crystalline solid | Typical for naphthalene carboxylic acids.[10] |
| Melting Point | 165–175°C (Predicted) | Expected to be lower than the diacid (239°C) but significantly higher than the dimethyl ester (47–50°C) due to intermolecular hydrogen bonding. |
| Boiling Point | ~420°C (Predicted at 760 mmHg) | Decomposes before boiling at standard pressure. |
| Solubility (Organic) | Soluble in DMSO, DMF, Methanol, Ethyl Acetate, DCM. | The ester group improves lipophilicity compared to the diacid. |
| Solubility (Aqueous) | Insoluble in neutral water; Soluble in alkaline solutions (e.g., NaHCO₃, NaOH). | Dissolves via deprotonation of the carboxylic acid. |
Chemical Parameters for Drug Design
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pKa (Acidic): 4.17 ± 0.10 (Predicted). The carboxylic acid is moderately acidic, comparable to benzoic acid derivatives.
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LogP (Lipophilicity): 2.45 . This value indicates moderate lipophilicity, making it a suitable fragment for orally bioavailable drugs (Rule of 5 compliant).
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H-Bond Donors: 1 (Carboxylic acid -OH).
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H-Bond Acceptors: 4 (Two carbonyls, two ether/hydroxyl oxygens).
Part 3: Synthetic Pathways & Manufacturing
The synthesis of 3-(methoxycarbonyl)naphthalene-2-carboxylic acid is a classic example of anhydride desymmetrization . The workflow begins with commercially available 2,3-dimethylnaphthalene or 2,3-naphthalenedicarboxylic acid.
Step-by-Step Synthesis Protocol
1. Precursor Preparation: 2,3-Naphthalenedicarboxylic Anhydride [2][3][6]
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Reaction: Dehydration of 2,3-naphthalenedicarboxylic acid.[2]
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Reagents: Acetic anhydride (Ac₂O) or Sublimation.
-
Conditions: Reflux in Ac₂O for 2–4 hours, then concentrate.
-
Yield: >90%.
-
Checkpoint: The anhydride (CAS 716-39-2) melts at ~246°C. Ensure complete conversion to avoid water contamination in the next step.
2. Desymmetrization (Methanolysis) This is the critical step to generate the target mono-ester.
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Reagents: Anhydrous Methanol (MeOH), Sodium Methoxide (NaOMe) or DMAP (Catalytic).
-
Protocol:
-
Dissolve 2,3-naphthalenedicarboxylic anhydride (1.0 eq) in anhydrous MeOH (10-20 volumes).
-
Add a catalytic amount of DMAP (0.1 eq) or reflux simply with MeOH if uncatalyzed (slower).
-
Heat to reflux (65°C) for 6–12 hours. Monitor by TLC (disappearance of anhydride).
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Workup (Crucial): Evaporate MeOH. Dissolve residue in EtOAc. Wash with 1N HCl (to remove DMAP). Extract with saturated NaHCO₃ solution .
-
The target mono-ester moves into the aqueous layer as the carboxylate salt.
-
Unreacted anhydride (hydrolyzed to diacid) or diester remains in organic or precipitates.
-
-
Acidify the aqueous layer with HCl to pH 2. The mono-ester precipitates.[2]
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Visual Synthesis Workflow (Graphviz)
Figure 1: Synthetic route from raw material to the target mono-ester via the anhydride intermediate.
Part 4: Applications in Drug Discovery & Material Science
The utility of 3-(methoxycarbonyl)naphthalene-2-carboxylic acid lies in its bifunctionality . Having one acid and one ester group allows for selective reactions at specific carbons.
Selective Amidation (Scaffold Construction)
Researchers can activate the free carboxylic acid (using SOCl₂ or EDC/HOBt) to form an amide without disturbing the methyl ester.
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Mechanism: Acid Chloride formation
Amine addition Amide-Ester intermediate. -
Use Case: Synthesis of Naphthalimides (intercalating agents for DNA) or Isoindolinones .
Curtius Rearrangement (Amino Acid Isosteres)
The free acid can be converted to an acyl azide and rearranged to an isocyanate, and subsequently hydrolyzed to an amine.
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Result: Methyl 3-amino-2-naphthoate.
-
Relevance: This is a precursor to fluorescent amino acids and fused heterocyclic drugs.
Reduction to Unsymmetrical Diols
Selective reduction of the ester (using LiBH₄) in the presence of the carboxylate (protected as salt) or reduction of the acid (via borane) allows for the creation of hydroxymethyl derivatives.
Reactivity Diagram
Figure 2: Key chemical transformations utilizing the orthogonal reactivity of the acid and ester groups.
Part 5: Handling, Safety, and Stability
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Hazard Classification: Irritant (Skin, Eye, Respiratory).
-
GHS Signal Word: WARNING .
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Storage: Store at room temperature (15–25°C) in a tightly sealed container. Keep away from moisture to prevent hydrolysis of the ester back to the diacid.
-
Stability: Stable under normal laboratory conditions. Avoid strong oxidizers and strong bases (unless intended for hydrolysis).
References
-
Synthesis of 2,3-Naphthalenedicarboxylic Acid: Organic Syntheses, Coll.[7] Vol. 5, p. 810 (1973); Vol. 42, p. 810 (1962). Link
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Anhydride Formation & Properties: BenchChem Technical Guide on Naphthalenedicarboxylic Anhydrides. Link
- General Methanolysis of Cyclic Anhydrides:Journal of Organic Chemistry, "Regioselective opening of cyclic anhydrides," standard protocols for phthalic analogs applied to naphthalene systems.
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CAS Registry Data: CAS Common Chemistry, Record for 35977-78-7. Link
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. 2,3-Naphthalenedicarboxylic Anhydride synthesis - chemicalbook [chemicalbook.com]
- 3. 716-39-2|2,3-Naphthalenedicarboxylic Anhydride|Kaimosi BioChem Tech Co., Ltd [kaimosi.com]
- 4. 1,2-ジメトキシエタン anhydrous, 99.5%, inhibitor-free | Sigma-Aldrich [sigmaaldrich.com]
- 5. 150-78-7 CAS | HYDROQUINONE DIMETHYL ETHER | Laboratory Chemicals | Article No. 04103 [lobachemie.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN106748752A - A kind of preparation method of 2,3 naphthalenedicarboxylic acid - Google Patents [patents.google.com]
- 10. 1,4-Dimethoxybenzene | 150-78-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. chemimpex.com [chemimpex.com]
